molecular formula C22H30N8O B11112516 N-{4-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenyl}acetamide

N-{4-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenyl}acetamide

Cat. No.: B11112516
M. Wt: 422.5 g/mol
InChI Key: BPNPIDROGRVFEF-XQNSMLJCSA-N
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Description

N-{4-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenyl}acetamide is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with piperidine groups and a hydrazinylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenyl}acetamide typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring is synthesized through a cyclization reaction involving cyanuric chloride and piperidine. The reaction is carried out in an organic solvent such as dichloromethane, under reflux conditions.

    Introduction of the Hydrazinylidene Group: The hydrazinylidene group is introduced by reacting the triazine derivative with hydrazine hydrate in the presence of a base such as triethylamine.

    Coupling with 4-Formylphenyl Acetamide: The final step involves the coupling of the hydrazinylidene-triazine intermediate with 4-formylphenyl acetamide under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine groups can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of triazine oxides.

    Reduction: Formation of reduced triazine derivatives.

    Substitution: Formation of substituted triazine compounds.

Scientific Research Applications

N-{4-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenyl}acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{4-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors involved in cellular signaling pathways.

    Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and inflammation, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenyl}acetamide
  • N-{4-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenyl}benzamide

Uniqueness

N-{4-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenyl}acetamide stands out due to its specific substitution pattern on the triazine ring, which imparts unique chemical and biological properties

Properties

Molecular Formula

C22H30N8O

Molecular Weight

422.5 g/mol

IUPAC Name

N-[4-[(E)-[[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]phenyl]acetamide

InChI

InChI=1S/C22H30N8O/c1-17(31)24-19-10-8-18(9-11-19)16-23-28-20-25-21(29-12-4-2-5-13-29)27-22(26-20)30-14-6-3-7-15-30/h8-11,16H,2-7,12-15H2,1H3,(H,24,31)(H,25,26,27,28)/b23-16+

InChI Key

BPNPIDROGRVFEF-XQNSMLJCSA-N

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)/C=N/NC2=NC(=NC(=N2)N3CCCCC3)N4CCCCC4

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C=NNC2=NC(=NC(=N2)N3CCCCC3)N4CCCCC4

Origin of Product

United States

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